molecular formula C10H16N2O2 B2559705 (1-(Oxazol-4-ylmethyl)piperidin-2-yl)methanol CAS No. 1782427-10-4

(1-(Oxazol-4-ylmethyl)piperidin-2-yl)methanol

Cat. No. B2559705
CAS RN: 1782427-10-4
M. Wt: 196.25
InChI Key: IXTZAQGANPSRLZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Electrooxidative Cyclization Methods

Electrooxidative cyclization techniques have facilitated the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives from N-benzyl-2-piperidineethanols and N-benzyl-2-piperidinemethanols, respectively. This method, particularly in methanol, improves yields significantly when catalytic amounts of iodide ions are used, showcasing the compound's utility in chemical synthesis and functionalization processes (Okimoto et al., 2012).

Corrosion Inhibitors for Mild Steel

The compound has been explored as part of corrosion inhibitors for mild steel in acidic environments. Specifically, derivatives such as (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol (PTM) demonstrate effectiveness in protecting mild steel from corrosion, highlighting its potential in industrial applications (Ma et al., 2017).

Crystal Structure Analysis

The structural analysis through X-ray crystallography of compounds derived from or related to (1-(Oxazol-4-ylmethyl)piperidin-2-yl)methanol has provided insights into their molecular geometry and potential chemical reactivity. Such studies are fundamental in designing and synthesizing new molecules with desired properties for various scientific applications (Girish et al., 2008).

Advanced Synthesis Techniques

Innovative synthetic routes have been developed, leveraging (1-(Oxazol-4-ylmethyl)piperidin-2-yl)methanol derivatives for the creation of complex molecules. These methods, including the use of electrooxidative cyclization, highlight the compound's versatility in synthetic organic chemistry, paving the way for the generation of novel pharmaceuticals and materials (Okimoto et al., 2010).

Environmental and Safety Applications

Research into the detection and monitoring of methanol, a simple alcohol with significant industrial and environmental implications, has led to the development of sensors utilizing yttrium oxide structures. These sensors, capable of detecting methanol with high sensitivity and selectivity, underscore the potential health and environmental safety applications of materials research (Zheng et al., 2019).

Future Directions

Piperidine derivatives continue to be a rich area of research, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . This suggests that there are many potential future directions for research in this area.

properties

IUPAC Name

[1-(1,3-oxazol-4-ylmethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-6-10-3-1-2-4-12(10)5-9-7-14-8-11-9/h7-8,10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTZAQGANPSRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol

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